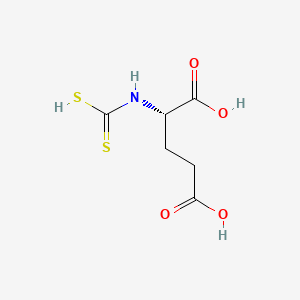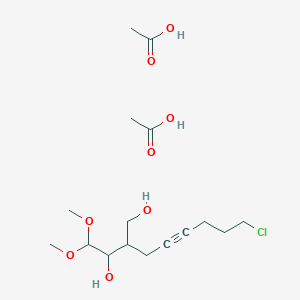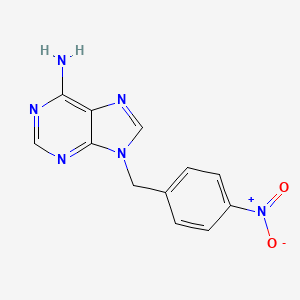
9-(p-Nitrobenzyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(p-Nitrobenzyl)adenine is a chemical compound that belongs to the class of adenine derivatives It features a nitrobenzyl group attached to the ninth position of the adenine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Nitrobenzyl)adenine typically involves the reaction of adenine with p-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: p-Nitrobenzaldehyde or p-Nitrobenzoic acid.
Reduction: 9-(p-Aminobenzyl)adenine.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-(p-Nitrobenzyl)adenine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: The compound is used in the study of enzyme-substrate interactions, particularly those involving nitroreductases.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of other biologically active molecules .
Mecanismo De Acción
The mechanism of action of 9-(p-Nitrobenzyl)adenine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The adenine moiety can bind to nucleic acid structures, influencing various biological processes. The compound’s effects are mediated through pathways involving adenosine receptors and other purinergic signaling mechanisms .
Comparación Con Compuestos Similares
9-Benzyladenine: Similar structure but lacks the nitro group, leading to different reactivity and applications.
8-Bromo-9-(p-Nitrobenzyl)adenine: Contains an additional bromine atom, which can influence its chemical properties and biological activity.
N6-(2-Nitrobenzyl)-dATP: A nucleotide analog used in DNA sequencing technologies .
Uniqueness: 9-(p-Nitrobenzyl)adenine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for reduction to an amino group. This feature makes it valuable in various chemical and biological applications, particularly in the design of prodrugs and as a tool in biochemical research.
Propiedades
Número CAS |
73215-03-9 |
|---|---|
Fórmula molecular |
C12H10N6O2 |
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
9-[(4-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
Clave InChI |
RPALJMDJHWZXMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


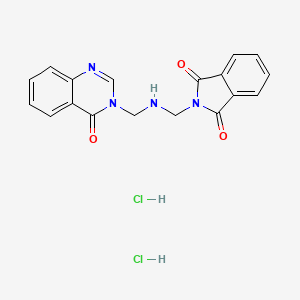
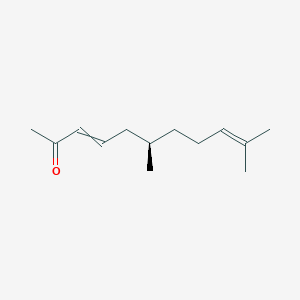
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
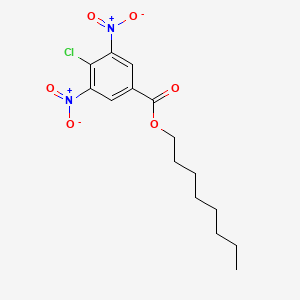

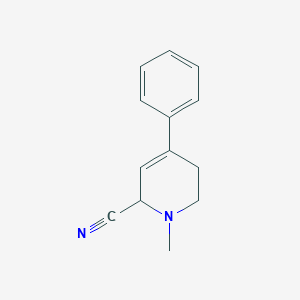
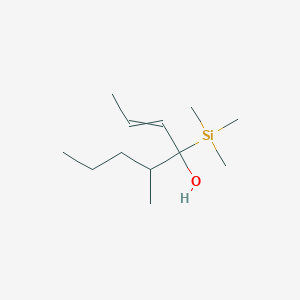

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

